molecular formula C10H18ClNO B6610038 [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride CAS No. 2866352-39-6

[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride

Cat. No. B6610038
CAS RN: 2866352-39-6
M. Wt: 203.71 g/mol
InChI Key: WVXXJSNZYZHJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Furan-2-yl)methyl](2-methylbutyl)amine hydrochloride, also known as FMMA hydrochloride, is a synthetic compound that belongs to the class of amines. It is a white crystalline solid that is soluble in water and has a melting point of approximately 110°C. FMMA hydrochloride has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.

Scientific Research Applications

[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of amine-containing compounds on the activity of enzymes, receptors, and transporters. It has also been used in studies of the pharmacological effects of amines on the nervous system. Additionally, [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride has been used in the synthesis of other amine-containing compounds and in the synthesis of peptides.

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride is not well understood. However, it is believed to act as an agonist at certain types of receptors in the central nervous system. It is thought to bind to these receptors and activate them, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride are not well understood. However, it is known to have a variety of effects on the central nervous system. These effects include increased alertness, increased energy, and improved cognitive performance. Additionally, [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride in laboratory experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride is soluble in water, making it easy to work with in aqueous solutions. However, one of the main limitations of using [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride in laboratory experiments is its lack of selectivity. It can interact with a variety of receptors and transporters, making it difficult to study its specific effects on a single target.

Future Directions

There are a number of potential future directions for research on [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride. One potential area of research is to further explore the biochemical and physiological effects of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride. Additionally, further research could be conducted to develop more selective compounds that could be used in laboratory experiments to study the specific effects of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride on a single target. Finally, research could be conducted to develop new methods for synthesizing [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride and other amine-containing compounds.

Synthesis Methods

[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride can be synthesized using a variety of methods. The most commonly used method is the reductive amination of cyclohexanone with 2-methylbutyl amine. This method involves the reaction of cyclohexanone with 2-methylbutyl amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride. The reaction is carried out in an organic solvent such as diethylether and a base such as sodium hydroxide. The resulting product is a white crystalline solid that is soluble in water and has a melting point of approximately 110°C.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-3-9(2)7-11-8-10-5-4-6-12-10;/h4-6,9,11H,3,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXXJSNZYZHJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC1=CC=CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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